REACTION_CXSMILES
|
N.[OH:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1.[Na]>C(O)C>[CH3:14][O:13][C:10]1[CH2:11][CH:12]=[C:7]([CH2:6][CH2:5][CH2:4][CH2:3][OH:2])[CH2:8][CH:9]=1 |^1:14|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OCCCCC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The blue solution is then stirred at -40° for 10 min during which time the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added in small pieces over 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under a stream of nitrogen
|
Type
|
ADDITION
|
Details
|
poured into brine
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (4×100 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
subjected to evaporation
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CCC(=CC1)CCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |